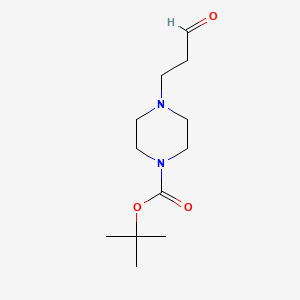

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

The synthesis of tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl 3-bromopropanoate in the presence of a base such as triethylamine or caesium carbonate . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature. The product is then purified by chromatography to obtain a high yield of the desired compound.

Example Synthetic Route:

Reactants: N-Boc-piperazine, methyl 3-bromopropanoate, triethylamine (TEA)

Solvent: Anhydrous THF

Conditions: Room temperature, overnight stirring

Purification: Chromatography on silica gel

Analyse Des Réactions Chimiques

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the tert-butyl group.

Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol or oxidized to a carboxylic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4)

Hydrolysis: Aqueous acid (HCl) or base (NaOH)

Major Products:

Reduction: Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Oxidation: Tert-butyl 4-(3-carboxypropyl)piperazine-1-carboxylate

Hydrolysis: 4-(3-oxopropyl)piperazine-1-carboxylic acid

Applications De Recherche Scientifique

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Biology: Used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Medicine: Potential use in the development of new drugs, particularly those targeting the central nervous system.

Industry: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets. The presence of the ketone and ester groups enables the formation of hydrogen bonds and other interactions, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of the tert-butyl and 3-oxopropyl groups in this compound provides distinct properties that make it valuable for specific applications.

Activité Biologique

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structural comparisons, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring with a tert-butyl group and a 3-oxopropyl substituent. The unique combination of these groups contributes to its distinct chemical properties, which are essential for its biological activity. The presence of the ketone and ester functionalities allows for hydrogen bonding and enhances binding affinity to biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The piperazine ring provides conformational flexibility, enabling effective binding to molecular targets. This compound has been shown to modulate enzymatic activity, potentially acting as an inhibitor or activator depending on the target.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antibacterial Activity : Some derivatives have shown moderate antibacterial properties, suggesting potential applications in treating infections.

- Anthelmintic Activity : Certain derivatives have demonstrated anthelmintic effects, indicating their utility in parasitic infections.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from toxic agents such as amyloid-beta (Aβ), which is implicated in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Neuroprotective Study : A study assessed the protective effects of a derivative against Aβ-induced toxicity in astrocytes. Results showed that treatment with this compound improved cell viability significantly compared to control groups treated only with Aβ. The mechanism involved the reduction of pro-inflammatory cytokines like TNF-α, suggesting a neuroprotective role .

- Antibacterial Screening : In vitro tests on various derivatives revealed moderate antibacterial activity against specific strains, highlighting the potential for developing new antibacterial agents based on this scaffold.

- Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds demonstrated that variations in substituents significantly impact biological activity. For instance, derivatives with different functional groups exhibited distinct pharmacological profiles, emphasizing the importance of structural modifications.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Piperazine ring with 3-oxopropyl group | Antibacterial, neuroprotective | Flexible binding conformations |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Similar piperazine structure | Anticancer | Different reactivity due to hydrazine |

| Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate | Oxadiazole incorporation | Anthelmintic | Enhanced solubility and activity |

Propriétés

IUPAC Name |

tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWCCSQFUNMANO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.